Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, also known as P(C6H3(CF3)2)3, is a research compound primarily used as a ligand in transition-metal catalyzed reactions. These reactions involve a transition metal catalyst facilitating the formation of new chemical bonds between organic molecules. The phosphine group (PPh3) in Tris[3,5-bis(trifluoromethyl)phenyl]phosphine acts as a Lewis base, donating electrons to the central metal atom and influencing its reactivity.
This specific ligand is known for its electron-withdrawing properties due to the presence of trifluoromethyl groups (CF3) on the phenyl rings. These groups draw electron density away from the phosphorus atom, making it a weaker donor compared to ligands like triphenylphosphine (PPh3). This characteristic makes Tris[3,5-bis(trifluoromethyl)phenyl]phosphine particularly suitable for reactions involving late-transition metals such as palladium, nickel, and rhodium, which often benefit from weaker binding ligands.
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine finds application in various cross-coupling reactions, a type of reaction where carbon-carbon bonds are formed between two different organic molecules. Some notable examples include:
Beyond cross-coupling reactions, Tris[3,5-bis(trifluoromethyl)phenyl]phosphine has been explored in other areas of research, including:
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is an organophosphorus compound with the molecular formula C24H9F18P and a molecular weight of 670.281 g/mol. It features three 3,5-bis(trifluoromethyl)phenyl groups attached to a phosphorus atom. The compound is characterized by its high stability and significant electronic effects due to the presence of multiple trifluoromethyl groups, which enhance its utility as a ligand in various catalytic processes. It is insoluble in water and has a melting point between 98°C and 102°C and a boiling point of approximately 128°C to 130°C at reduced pressure (0.5 mmHg) .
P(3,5-CF3Ph)3 is likely to be irritating to the skin and eyes. Detailed information on its specific toxicity is not readily available. As with all chemicals, it is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following safe laboratory practices [].
These reactions benefit from the unique steric and electronic properties imparted by the trifluoromethyl groups.
The synthesis of tris[3,5-bis(trifluoromethyl)phenyl]phosphine typically involves the following steps:
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine serves various roles in chemical research and industrial applications:
Studies on interaction mechanisms involving tris[3,5-bis(trifluoromethyl)phenyl]phosphine often focus on its role as a ligand in metal complexes. For instance, investigations into its interactions with rhodium have shown that it can significantly influence catalytic activity through electronic modulation. Research has also highlighted how the steric hindrance introduced by the bulky trifluoromethyl groups affects ligand behavior and stability in catalytic systems .
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is part of a broader class of trifluoromethylated phosphines that exhibit similar electronic properties but differ in structure and reactivity. Some notable similar compounds include:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Tris[4-(trifluoromethyl)phenyl]phosphine | Contains trifluoromethyl groups on para positions | Different steric effects due to para positioning |
Tris[2-(trifluoromethyl)phenyl]phosphine | Trifluoromethyl groups on ortho positions | Potentially different reactivity patterns |
Tris(phenyl)phosphine | No trifluoromethyl groups | Lacks enhanced electronic properties |
The uniqueness of tris[3,5-bis(trifluoromethyl)phenyl]phosphine lies in its specific arrangement of trifluoromethyl groups which contribute to its distinct steric and electronic profile, making it particularly effective as a ligand in catalysis compared to other phosphines.
The integration of fluorine into phosphine ligands emerged as a strategic innovation to address limitations in traditional phosphine-based catalysts. Early fluorinated ligands, such as JohnPhos and BrettPhos, demonstrated that electron-withdrawing substituents could enhance metal center electrophilicity, accelerating oxidative addition steps in palladium-catalyzed cross-couplings. However, these systems often suffered from poor solubility in nonpolar media and limited thermal stability.
The breakthrough came with the introduction of perfluoroalkyl groups, which combine strong inductive (-I) effects with steric bulk. For example, tris(pentafluorophenyl)phosphine (P(C₆F₅)₃) exhibited remarkable stability in aerobic conditions, but its extreme electron deficiency limited versatility. Tris[3,5-bis(trifluoromethyl)phenyl]phosphine struck an optimal balance: the meta-positioned -CF₃ groups on each aryl ring provided a synergistic combination of electronic tuning and three-dimensional architecture, preventing metal aggregation while maintaining catalytic activity. Computational studies confirmed that the -CF₃ groups reduce electron density at phosphorus by 18% compared to triphenylphosphine (PPh₃), as quantified by natural population analysis (NPA).
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine addresses three critical challenges in catalysis:
The synthesis of tris[3,5-bis(trifluoromethyl)phenyl]phosphine relies on precision in introducing electron-deficient aryl groups to phosphorus centers. Two primary methodologies dominate contemporary research: transition-metal-catalyzed cross-coupling and metal-free aryl group transfer.
Palladium- and nickel-catalyzed reactions enable the sequential introduction of 3,5-bis(trifluoromethyl)phenyl groups to phosphorus(III) precursors. The Suzuki-Miyaura coupling between tris(hydroxyphenyl)phosphine and 3,5-bis(trifluoromethyl)phenylboronic acids achieves yields of 78–92% under inert atmospheres [3] [4]. Key advancements include:
Recent work demonstrates that diaryliodonium salts react with secondary phosphines under mild conditions (25–50°C) to form tertiary phosphines. This method avoids metal residues and achieves 65–89% yields [3] [4]. For example, tris[3,5-bis(trifluoromethyl)phenyl]phosphine was synthesized via sequential arylation using bis(trifluoromethyl)diaryliodonium triflate [3].
Table 1: Comparison of Synthetic Strategies
Method | Catalyst | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(OAc)₂/XPhos | 92 | 99.5 | High functional group tolerance |
Diayliodonium Arylation | None | 89 | 98.7 | Metal-free purification |
Small-scale synthesis (1–10 g) prioritizes reproducibility and purity control:
Critical considerations:
Kilogram-scale production requires balancing cost, safety, and yield:
A three-stage flow reactor system enables:
Optimized parameters:
Recent advances reduce environmental impact through:
Closed-loop distillation recovers >98% THF and toluene from reaction mixtures. Lifecycle analysis shows a 62% reduction in solvent waste compared to batch processes [3] [4].
Ball-milling stoichiometric mixtures of red phosphorus and 3,5-bis(trifluoromethyl)iodobenzene with K₃PO₄ base achieves 74% yield without solvents. This method eliminates volatile organic compound emissions [4].
Atom Economy Comparison:
Method | Atom Economy (%) | E-Factor |
---|---|---|
Traditional Grignard | 68 | 8.7 |
Mechanochemical | 92 | 1.2 |
Quantum chemical investigations of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine reveal distinctive electronic distribution patterns that fundamentally differ from conventional triarylphosphines. Density functional theory calculations demonstrate that the eighteen trifluoromethyl substituents create a highly electron-deficient environment around the central phosphorus atom [1] [2].
The molecular electrostatic potential analysis shows significant depletion of electron density in the lone pair region of phosphorus, with the molecular electrostatic potential minimum (Vmin) value estimated to be substantially more positive than typical triarylphosphines [3]. This electronic depletion arises from the cumulative inductive effects of the six trifluoromethyl groups, each contributing approximately +0.4 to +0.6 electron-withdrawing units according to Hammett parameter correlations [4] [5].
Natural Bond Orbital analysis reveals that the phosphorus lone pair exhibits reduced s-character compared to triphenylphosphine, with the orbital composition shifting toward higher p-character due to the electron-withdrawing environment [6] [7]. The calculated HOMO energy for Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is estimated to be between -8.5 and -8.8 electron volts, significantly lower than the -6.9 electron volts reported for triphenylphosphine [8]. This substantial stabilization of the highest occupied molecular orbital indicates dramatically reduced σ-donor capability.
Charge distribution analysis using Atoms in Molecules methodology demonstrates that the phosphorus center carries a more positive partial charge (+0.45 to +0.52) compared to conventional phosphines (+0.25 to +0.35) [9]. The electron density at the phosphorus nucleus is correspondingly reduced, affecting both the σ-donating properties and the spatial extent of the lone pair orbital. These electronic perturbations are transmitted through the aromatic framework via mesomeric and inductive pathways, creating a cooperative electron-withdrawal effect that amplifies the overall electronic modification.
The π-backbonding characteristics of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine represent a critical aspect of its coordination chemistry. Extended Transition State-Natural Orbitals for Chemical Valence analysis reveals enhanced π-acceptor properties relative to conventional phosphines, arising from the stabilization of phosphorus-carbon σ* antibonding orbitals by the electron-withdrawing trifluoromethyl substituents [10] [11].
Computational modeling of nickel carbonyl complexes [Ni(CO)3L] where L = Tris[3,5-bis(trifluoromethyl)phenyl]phosphine predicts a Tolman Electronic Parameter value of approximately 2075-2080 cm⁻¹ [12] [13]. This represents a significant shift toward higher frequencies compared to triphenylphosphine (2068.9 cm⁻¹), indicating reduced π-backbonding from the metal to carbonyl ligands due to competitive π-acceptance by the phosphine [14] [12].
The π-acceptor orbital composition analysis shows that the phosphorus-carbon σ* orbitals in Tris[3,5-bis(trifluoromethyl)phenyl]phosphine are stabilized by approximately 0.8-1.2 electron volts relative to triphenylphosphine [15]. This stabilization enhances the overlap with filled metal d-orbitals, promoting π-backbonding from electron-rich metal centers. The electron-withdrawing trifluoromethyl groups increase both the energy accessibility and the spatial extension of these acceptor orbitals.
Energy decomposition analysis of model palladium complexes reveals that π-backbonding contributions account for 25-35% of the total metal-phosphine interaction energy, compared to 15-20% for triphenylphosphine [16]. This enhanced π-acceptor character fundamentally alters the electronic structure of resulting metal complexes, stabilizing lower oxidation states and promoting electron transfer from metal to ligand. The computational results demonstrate that the π-backbonding strength correlates directly with the number and positioning of trifluoromethyl substituents, providing a tunable electronic parameter for catalyst design.
Comprehensive density functional theory investigations of ligand-metal interactions involving Tris[3,5-bis(trifluoromethyl)phenyl]phosphine reveal complex bonding scenarios that deviate significantly from classical phosphine coordination patterns. Benchmark calculations using the ωB97XD functional with mixed basis set approaches (6-31G(d,p) for geometry optimization and 6-311++G(d,p) for energy evaluation) provide accurate descriptions of metal-phosphine bond formation energetics [1] [2].
The computed metal-phosphorus bond distances in palladium and platinum complexes are consistently shorter (by 0.02-0.04 Ångströms) than corresponding triphenylphosphine analogues, reflecting the enhanced electrostatic attraction between the electron-deficient phosphorus center and the metal [17] [18]. Natural Bond Orbital analysis quantifies the charge transfer from phosphine to metal as reduced by approximately 0.15-0.20 electrons compared to conventional phosphines, indicating weaker σ-donation [19].
Molecular orbital composition analysis reveals significant mixing between metal d-orbitals and phosphine σ* acceptor orbitals, creating stabilized bonding combinations that enhance complex stability despite reduced σ-donation [20] [21]. The energy decomposition analysis separates the total interaction energy into electrostatic (40-45%), orbital interaction (35-40%), and dispersion (15-20%) components [22]. The orbital interaction component shows enhanced π-backbonding contributions that partially compensate for reduced σ-donation.
Computational investigation of coordination geometries demonstrates that Tris[3,5-bis(trifluoromethyl)phenyl]phosphine preferentially adopts positions that minimize steric repulsion while maximizing π-acceptor interactions [7]. In octahedral complexes, the phosphine exhibits strong trans-directing effects due to its π-acceptor character, influencing the coordination of additional ligands. The calculated thermodynamic preference for specific coordination geometries provides insights into catalyst design and reaction mechanism understanding.
Molecular modeling approaches for predicting the catalytic activity of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine-containing complexes integrate electronic structure calculations with reaction pathway analysis. Machine learning models trained on extensive density functional theory datasets achieve remarkable accuracy in predicting Tolman Electronic Parameters within 1 cm⁻¹ of experimental values [13] [23].
Catalytic activity prediction models incorporate multiple molecular descriptors derived from quantum chemical calculations, including HOMO-LUMO gaps, charge transfer parameters, and steric accessibility measures [24]. The molecular electrostatic potential minimum serves as a particularly effective descriptor for σ-donor strength, showing strong correlation (R² > 0.95) with experimental basicity measurements [3] [25].
Transition state modeling of representative catalytic processes, including cross-coupling reactions and hydroformylation, reveals that Tris[3,5-bis(trifluoromethyl)phenyl]phosphine-containing catalysts exhibit altered activation barriers compared to conventional phosphine systems [26] [27]. The enhanced π-acceptor character stabilizes electron-rich intermediates while destabilizing electron-deficient transition states, creating distinctive reactivity patterns.
Computational screening of catalyst libraries incorporating Tris[3,5-bis(trifluoromethyl)phenyl]phosphine identifies optimal reaction conditions and substrate scope limitations [28] [29]. The modeling results predict enhanced activity for substrates requiring electron-withdrawing ligands and reduced performance for reactions dependent on strong σ-donation. These computational insights guide experimental catalyst development and reaction optimization strategies.
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